molecular formula C9H11BrO B1376526 1-Bromo-3-(1-methoxyethyl)benzene CAS No. 120702-27-4

1-Bromo-3-(1-methoxyethyl)benzene

Cat. No.: B1376526
CAS No.: 120702-27-4
M. Wt: 215.09 g/mol
InChI Key: ZKSUFDOUHNDHQO-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the first position and a 1-methoxyethyl group is substituted at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-methoxyethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(1-methoxyethyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 3-(1-methoxyethyl)aniline, 3-(1-methoxyethyl)phenol, etc.

    Oxidation Products: Products can include 3-(1-methoxyethyl)benzaldehyde or 3-(1-methoxyethyl)benzoic acid.

    Reduction Products: The major product is 3-(1-methoxyethyl)benzene.

Scientific Research Applications

1-Bromo-3-(1-methoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-methoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a positively charged intermediate (benzenonium ion) which then undergoes further reactions. The methoxyethyl group can influence the reactivity and orientation of the substitution due to its electron-donating properties .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(1-methoxyethyl)benzene is unique due to the specific positioning of the bromine and methoxyethyl groups, which can significantly influence its chemical reactivity and applications compared to its isomers and analogs .

Properties

IUPAC Name

1-bromo-3-(1-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSUFDOUHNDHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred and ice-cooled mixture of 1.09 g (27.4 mmol) NaH (60% in mineral oil) in 20 mL dry DMF was added a solution of 5.00 g (24.9 mmol) 1-(3-bromo-phenyl)-ethanol in 10 mL dry DMF under argon atmosphere. The mixture was stirred for 30 min at 0° C. 1.70 mL (27.4 mmol) methyl iodide was added and stirring was continued for 4 h at RT. The mixture was worked up by adding water, followed by extraction with EtOAc. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (Cyc/EtOAc=9/1).
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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